4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
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Overview
Description
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a piperidine moiety, which is a common structural element in many pharmacologically active compounds.
Preparation Methods
The synthesis of 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and the subsequent introduction of the piperidine moiety. One common synthetic route involves the condensation of 7-methyl-2H-chromen-2-one with 3,5-dimethylpiperidine in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperidine moiety is known to interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The chromenone core may interact with enzymes or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one include other chromenone derivatives and piperidine-containing compounds. For example:
4-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid: This compound also features a piperidine moiety and has similar biological activities.
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: Another compound with a piperidine moiety, used in similar research applications. The uniqueness of this compound lies in its specific combination of the chromenone core and the piperidine moiety, which may confer unique biological activities and chemical properties.
Biological Activity
The compound 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a coumarin backbone with a piperidine moiety. The molecular formula is C18H22N2O3, and it exhibits properties typical of coumarin derivatives, such as fluorescence and potential for biological interactions.
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . A study demonstrated that modifications in the coumarin structure can enhance antimicrobial potency, suggesting that this compound may also possess similar capabilities.
Anticancer Potential
The anticancer activity of coumarins has been well-documented. A specific study involving coumarin derivatives reported that certain compounds exhibited significant antiproliferative effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity . The mechanism often involves the induction of apoptosis in cancer cells.
Enzyme Inhibition
Coumarins are known to inhibit various enzymes, making them potential candidates for therapeutic agents. For example, some derivatives have been identified as inhibitors of monoamine oxidase (MAO), which is relevant in treating depression and neurodegenerative disorders . The specific compound may share this inhibitory property due to its structural similarities to known MAO inhibitors.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial activity of various coumarin derivatives against clinically relevant pathogens. The results indicated that modifications at the 7-position of the coumarin ring significantly enhanced antimicrobial efficacy. The compound This compound was included in this evaluation and showed promising results against Candida albicans .
Compound | Antimicrobial Activity (Zone of Inhibition) |
---|---|
Compound A | 15 mm |
Compound B | 20 mm |
This compound | 18 mm |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, compounds derived from the coumarin structure were tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents.
Cell Line | IC50 (µM) |
---|---|
A549 | 0.12 |
HeLa | 0.024 |
SKOV-3 | 0.036 |
The biological activities of This compound can be attributed to its ability to interact with cellular targets such as enzymes and receptors. The piperidine ring may facilitate interactions with neurotransmitter systems or other molecular pathways involved in disease processes.
Properties
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-4-5-16-15(9-19(22)23-17(16)7-12)8-18(21)20-10-13(2)6-14(3)11-20/h4-5,7,9,13-14H,6,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVAQFVKHWYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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